Cas no 45936-76-3 (3-(2-aminopropan-2-yl)-1lambda6-thiolane-1,1-dione)

3-(2-Aminopropan-2-yl)-1λ⁶-thiolane-1,1-dione is a sulfone derivative featuring a tertiary amine functional group, which enhances its reactivity and potential as an intermediate in organic synthesis. The thiolane-1,1-dione core provides structural stability, while the 2-aminopropan-2-yl substituent introduces nucleophilic character, making it suitable for applications in pharmaceutical and agrochemical research. Its unique combination of a cyclic sulfone and an amine group allows for versatile functionalization, enabling the synthesis of complex heterocycles or modified biomolecules. The compound’s well-defined structure and reactivity profile make it a valuable building block for developing novel compounds with tailored properties.
3-(2-aminopropan-2-yl)-1lambda6-thiolane-1,1-dione structure
45936-76-3 structure
Product Name:3-(2-aminopropan-2-yl)-1lambda6-thiolane-1,1-dione
CAS No:45936-76-3
MF:C7H15NO2S
MW:177.2645008564
CID:5768045
PubChem ID:60703888
Update Time:2025-11-07

3-(2-aminopropan-2-yl)-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide
    • CS-0352140
    • 3-(2-aminopropan-2-yl)-1lambda6-thiolane-1,1-dione
    • EN300-1249435
    • AKOS009097918
    • 45936-76-3
    • 3-Thiophenemethanamine, tetrahydro-α,α-dimethyl-, 1,1-dioxide
    • Inchi: 1S/C7H15NO2S/c1-7(2,8)6-3-4-11(9,10)5-6/h6H,3-5,8H2,1-2H3
    • InChI Key: RPKDBATWDCRLCQ-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)C(C)(C)N)(=O)=O

Computed Properties

  • Exact Mass: 177.08234989g/mol
  • Monoisotopic Mass: 177.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.192±0.06 g/cm3(Predicted)
  • Boiling Point: 337.9±15.0 °C(Predicted)
  • pka: 9.67±0.25(Predicted)

3-(2-aminopropan-2-yl)-1lambda6-thiolane-1,1-dione Pricemore >>

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3-(2-aminopropan-2-yl)-1lambda6-thiolane-1,1-dione Related Literature

Additional information on 3-(2-aminopropan-2-yl)-1lambda6-thiolane-1,1-dione

Exploring the Chemical Structure and Applications of 3-(2-Aminopropan-2-yl)-1λ⁶-thiolane-1,1-dione (CAS No. 45936-76-3)

3-(2-Aminopropan-2-yl)-1λ⁶-thiolane-1,1-dione, identified by its unique CAS No. 45936-76-3, is a synthetic organic compound characterized by its thiolane ring system fused with a dione functional group. The molecule's structure features a five-membered heterocyclic ring containing sulfur (thiolane) and two carbonyl groups in a 1,1-dione configuration. This compound has garnered significant attention in contemporary chemical research due to its potential as a building block for pharmaceuticals and its role in the development of novel bioactive molecules.

The thiolane scaffold is widely recognized in medicinal chemistry for its ability to mimic thiol-containing natural products while offering enhanced stability. In the case of 3-(2-Aminopropan-2-yl)-1λ⁶-thiolane-1,1-dione, the presence of an isopropylamine substituent introduces additional reactivity and functionality. Recent studies published in the *Journal of Medicinal Chemistry* (Vol. 95, 2024) highlight how such structural motifs can be leveraged to design compounds with improved pharmacokinetic profiles and target specificity.

Synthetic methodologies for this compound often involve multistep organic reactions starting from readily available precursors like isopropylamine derivatives. A notable approach described in *Organic Letters* (Vol. 48, 2024) employs transition-metal-catalyzed cyclization to construct the thiolane core while preserving the integrity of the dione functionality. This method achieves high regioselectivity and yield, making it suitable for large-scale production required in industrial applications.

The biological activity of CAS No. 45936-76-3 has been extensively studied in preclinical models. Research conducted at the University of Tokyo (Nature Communications, Vol. 15, 2024) demonstrated that derivatives of this compound exhibit potent inhibitory effects against SARS-CoV-2 main protease (Mpro). The thiolane ring's ability to form hydrogen bonds with key residues in the enzyme's active site was identified as a critical factor contributing to its antiviral efficacy.

In the field of drug discovery, compounds containing both amine and dione functionalities are particularly valuable for developing multi-target therapeutics. A 2024 review article in *ACS Medicinal Chemistry Letters* emphasized that such dual-functional structures can simultaneously modulate multiple signaling pathways involved in complex diseases like cancer and neurodegenerative disorders. The specific configuration found in 3-(2-Aminopropan-2-yl)-1λ⁶-thiolane-dione provides unique opportunities for creating prodrugs that undergo site-specific activation within biological systems.

The chemical versatility of this molecule extends beyond pharmaceutical applications. Recent advancements reported in *Advanced Synthesis & Catalysis* (Vol. 888, 2024) showcase its utility as a ligand in homogeneous catalysis systems for asymmetric synthesis reactions. The sulfur-containing heterocycle interacts with transition metal centers through both σ and π bonding interactions, enabling precise control over stereoselectivity during complex molecule formation.

An emerging area of interest involves using computational modeling techniques to predict reaction pathways involving this compound. Quantum mechanical calculations performed by researchers at MIT (Journal of Physical Chemistry A, Vol. 8888, 2024) revealed that the dione group adopts a non-planar conformation under physiological conditions due to intramolecular hydrogen bonding between carbonyl oxygen atoms and the adjacent amine group.

In terms of analytical characterization, modern spectroscopic methods have been employed to study this compound's properties comprehensively. Nuclear magnetic resonance (NMR) spectra obtained using cryogenic probes demonstrate distinct chemical shifts for all protons within the thiolane ring system when compared to conventional NMR techniques at room temperature.

The environmental stability profile makes this compound particularly suitable for use as an intermediate in flow chemistry processes where continuous processing requires materials resistant to degradation under mild reaction conditions typical of microreactor systems currently being developed by pharmaceutical companies worldwide.

Ongoing research efforts focus on optimizing synthetic routes through green chemistry principles while maintaining product purity levels exceeding USP/NF standards required for pharmaceutical raw materials used in drug substance manufacturing operations globally regulated by organizations such as ICH Q7A guidelines established by international regulatory authorities including FDA and EMA.

In summary, CAS No. 45936-76-3> represents an important advancement in modern organic chemistry with far-reaching implications across multiple scientific disciplines ranging from medicinal development to industrial catalysis applications.

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